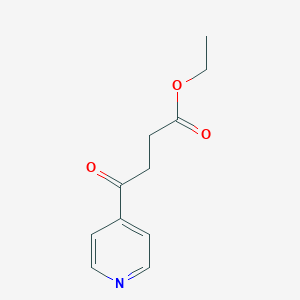

Ethyl 4-oxo-4-(4-pyridyl)butyrate

説明

Ethyl 4-oxo-4-(4-pyridyl)butyrate (IUPAC name: ethyl 4-oxo-4-(pyridin-4-yl)butanoate) is an ester derivative featuring a 4-pyridyl group at the γ-keto position. Its molecular formula is C11H13NO3, with a molecular weight of 207.23 g/mol .

特性

IUPAC Name |

ethyl 4-oxo-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)4-3-10(13)9-5-7-12-8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPRUEOYDZHTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449256 | |

| Record name | Ethyl 4-oxo-4-(4-pyridyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-46-1 | |

| Record name | Ethyl 4-oxo-4-(4-pyridyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Copper-Catalyzed Acylation of Pyridyl Grignard Reagents

A widely cited method involves the use of Grignard reagents derived from β-halogeno-pyridyl ethane. As demonstrated in CN101928219A, the reaction proceeds via three stages:

-

Grignard Reagent Formation : β-Halogeno-pyridyl ethane reacts with magnesium in an aprotic solvent (e.g., tetrahydrofuran) to generate a pyridyl Grignard solution.

-

Copper Acyl Chloride Preparation : Ethyl oxalyl chloride reacts with copper salts (e.g., CuX, Li₂CuX₄) to form a reactive copper acyl chloride complex.

-

Coupling Reaction : The Grignard reagent is added to the copper complex, followed by acidic hydrolysis and purification to yield the target compound.

Key Parameters :

-

Molar ratio of β-halogeno-pyridyl ethane : copper salt : ethyl oxalyl chloride = 0.8–1 : 0.01–1.0 : 1.

-

Reaction temperature: -20°C to 160°C.

Advantages : High selectivity, scalability, and compatibility with diverse pyridyl substrates.

Condensation Reactions Using Pyridyl Acetonitriles

Potassium Methyl Malonate Condensation

A method adapted from Der Pharma Chemica involves the condensation of pyridyl acetonitriles with potassium methyl malonate in the presence of anhydrous zinc chloride.

Procedure :

-

Pyridyl acetonitrile (1.0 M) reacts with potassium methyl malonate (2.0 M) in ethylene dichloride under reflux (80–85°C) for 60–90 hours.

-

The crude product undergoes hydrolysis, neutralization, and purification via column chromatography.

Optimization :

-

Solvent: Ethylene dichloride enhances reaction efficiency.

-

Catalyst: ZnCl₂ facilitates nitrile activation.

Limitations : Prolonged reaction times and moderate yields necessitate further optimization for pyridyl analogs.

Esterification of 4-Oxo-4-(4-Pyridyl)Butyric Acid

Acid-Catalyzed Esterification

A two-step approach involves synthesizing 4-oxo-4-(4-pyridyl)butyric acid followed by esterification with ethanol.

Steps :

-

Synthesis of Carboxylic Acid : Pyridyl ketone precursors are oxidized or hydrolyzed to the corresponding acid.

-

Esterification : The acid reacts with ethanol under acidic (e.g., H₂SO₄) or enzymatic catalysis.

Conditions :

Challenges : Acid-sensitive pyridyl groups may require protective strategies.

Claisen Condensation with Pyridyl Acetyl Derivatives

Ethyl Oxalate-Mediated Condensation

This method employs ethyl oxalate and pyridyl acetyl compounds in a base-catalyzed Claisen condensation:

Reaction Mechanism :

Optimized Protocol :

-

Base: Sodium ethoxide or LDA.

-

Solvent: Anhydrous THF or diethyl ether.

Application to Pyridyl Systems : Substituting phenyl with pyridyl groups may require adjusted stoichiometry to mitigate steric effects.

Comparative Analysis of Synthetic Routes

Key Insights :

-

Grignard-Cu Acylation offers the highest yield and purity but requires stringent anhydrous conditions.

-

Malonate Condensation is versatile but time-intensive.

-

Esterification is straightforward but depends on precursor availability.

化学反応の分析

Types of Reactions: Ethyl 4-oxo-4-(4-pyridyl)butyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemical Properties and Structure

Ethyl 4-oxo-4-(4-pyridyl)butyrate is characterized by the presence of a pyridine ring attached to a butyric acid derivative with a carbonyl group. Its molecular formula is , and it has a molecular weight of approximately 207.23 g/mol. The compound's structure enhances its reactivity, making it suitable for various chemical reactions and biological applications.

Pharmaceutical Applications

This compound is primarily noted for its potential use in drug development.

- Angiotensin Converting Enzyme Inhibitors (ACEIs) : Similar compounds have been investigated as intermediates in the synthesis of ACE inhibitors, which are crucial in treating hypertension and heart failure. The structural similarity to known ACE inhibitors suggests that this compound may exhibit similar therapeutic properties .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in developing antibiotics or antifungal agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules.

- Synthesis of Pyridine Derivatives : this compound can be used to synthesize various pyridine-containing compounds, which are valuable in pharmaceuticals and agrochemicals. The carbonyl group adjacent to the pyridine enhances nucleophilic attack, facilitating further reactions such as condensation and alkylation .

Research and Development

Research studies have focused on the synthesis methods and biological evaluations of this compound.

Case Studies

- Biological Activity Assessment : A study evaluated the antimicrobial activity of this compound, demonstrating significant activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Pharmacological Studies : Research has indicated that modifications to the ethyl 4-oxo-4-(pyridyl)butyrate structure can enhance its pharmacokinetic properties, leading to improved efficacy in drug formulations .

作用機序

The mechanism of action of ethyl 4-oxo-4-(4-pyridyl)butyrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

類似化合物との比較

Table 1: Key Properties of this compound and Analogs

Structural and Electronic Effects

- Aromatic Substituents :

- Pyridyl vs. Phenyl : The 4-pyridyl group introduces a polar, electron-deficient aromatic system compared to phenyl, enhancing solubility in polar solvents and reactivity in nucleophilic substitutions . The 3-pyridyl isomer (DW925) may exhibit distinct electronic interactions due to the nitrogen's position .

- Electron-Withdrawing Groups (e.g., CF3) : Compounds like Ethyl 4-oxo-4-(4-CF3phenyl)butyrate exhibit increased stability and resistance to oxidation, making them suitable for high-temperature reactions .

- Heterocyclic Substituents (e.g., thienyl, furyl) : The 2-thienyl and 2-furyl groups (DW926, DW927) contribute π-electron density, favoring electrophilic aromatic substitution reactions .

Physicochemical Properties

- Solubility : The 4-pyridyl derivative’s polarity contrasts with the lipophilic p-tolyl analog (DW923), which is more soluble in organic solvents .

- Melting/Boiling Points : Trifluoromethyl and isopropoxy substituents (e.g., DW918, ) increase molecular weight and may elevate boiling points compared to simpler aryl derivatives .

Research Findings and Trends

- Synthetic Methods: A common route involves alkylation of γ-keto esters with substituted bromides (e.g., ethyl 4-bromo-butanoate with aromatic nucleophiles), as seen in . Yields vary with substituent electronics; electron-deficient aromatics (e.g., CF3) may require catalysts like n-Bu4NBr .

- Market Availability : While this compound is discontinued , its p-tolyl and trifluoromethylphenyl analogs remain commercially available, reflecting demand in medicinal chemistry .

- Emerging Analogs : Fluorinated derivatives () and heterocyclic variants () are gaining traction for their tunable reactivity and bioactivity .

生物活性

Ethyl 4-oxo-4-(4-pyridyl)butyrate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and research findings, providing a comprehensive overview of its biological relevance.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring linked to a butyric acid derivative. Its molecular formula is with a molecular weight of approximately 219.24 g/mol. The compound's structure includes a carbonyl group adjacent to the pyridine, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways. Its binding to active sites or allosteric sites on target proteins leads to altered enzyme activity and function.

- Antiviral Properties : Preliminary studies indicate that this compound exhibits antiviral activity, potentially affecting viral replication pathways and host immune responses.

Biochemical Interactions

This compound participates in several biochemical processes:

- Metabolic Pathways : The compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. This biotransformation can influence its overall biological activity .

- Transport Mechanisms : The distribution of this compound within cells is mediated by specific transporters and binding proteins, which determine its localization and accumulation in cellular compartments.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Case Studies

Several case studies have documented the biological effects of this compound:

- Antiviral Activity Study : A study demonstrated that this compound inhibited viral replication in vitro, suggesting potential therapeutic applications against viral infections. Further investigations are required to elucidate the specific mechanisms involved.

- Enzyme Interaction Analysis : Research focused on the compound's role as an enzyme inhibitor revealed that it could selectively inhibit certain hydrolases, indicating its potential as a lead compound for drug development targeting metabolic disorders .

- Toxicological Evaluation : Toxicological assessments showed that this compound exhibited low toxicity at therapeutic doses, making it a candidate for further pharmacological exploration .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-oxo-4-(4-pyridyl)butyrate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation or esterification reactions. A key method involves reacting 4-pyridyl-containing precursors (e.g., 4-pyridinecarboxaldehyde) with ethyl acetoacetate derivatives under acidic or basic catalysis. For instance, highlights similar compounds synthesized via oxidation or substitution reactions using reagents like acetic anhydride or thionyl chloride. Optimization requires adjusting parameters such as temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., p-toluenesulfonic acid) to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and pyridyl moieties, with the ketone group appearing as a distinct carbonyl signal (~170–180 ppm in ¹³C NMR). Mass spectrometry (MS) via ESI or EI modes provides molecular weight verification (expected m/z ~235 for C₁₂H₁₃NO₃). Infrared (IR) spectroscopy identifies functional groups, such as the ester C=O stretch (~1740 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹). emphasizes the necessity of multi-technique validation to ensure structural integrity .

Q. How does the pyridyl substituent influence the compound’s solubility and stability?

The 4-pyridyl group introduces polarity due to its nitrogen atom, enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone) but reducing stability in acidic conditions due to protonation. Comparative studies in and show that aryl substituents (e.g., phenyl vs. pyridyl) alter hydrophobicity and π-π stacking behavior, impacting crystallization and storage stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The ketone group in the compound acts as an electrophilic site, enabling nucleophilic attacks by amines or Grignard reagents. The pyridyl ring’s electron-withdrawing effect polarizes the carbonyl, increasing its reactivity. and suggest that substituents on the pyridyl ring (e.g., electron-donating groups) modulate this effect, as seen in Hammett plot analyses. Kinetic studies under varying pH and solvent conditions can elucidate transition states and rate laws .

Q. How do structural analogs of this compound compare in biological activity, and what methodological approaches are used to assess this?

Analogs with trifluoromethyl or methoxy substituents ( ) exhibit varied bioactivity due to changes in lipophilicity and electronic properties. In vitro assays (e.g., enzyme inhibition or cytotoxicity screens) paired with molecular docking studies are standard. For example, replacing the pyridyl group with a thienyl moiety () alters binding affinity to kinase targets. Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Q. How should researchers address contradictory data on reaction yields or byproduct formation during synthesis?

Contradictions often arise from impurities in starting materials or unoptimized conditions. Systematic Design of Experiments (DoE) can isolate variables like catalyst type or reaction time. recommends using HPLC or GC-MS to track byproducts (e.g., hydrolysis products) and kinetic modeling to refine protocols. Reproducibility checks across labs and reagent batches are critical .

Q. What strategies are effective for functionalizing the pyridyl ring in this compound to create derivatives for structure-activity studies?

Electrophilic aromatic substitution (e.g., nitration or halogenation) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify the pyridyl ring. and highlight the use of palladium catalysts for introducing trifluoromethyl or aryl groups. Protecting the ketone with a silyl ether (e.g., TMSCl) during functionalization prevents undesired side reactions .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

Common issues include low yields due to steric hindrance from the pyridyl group or side reactions at the ester moiety. suggests using high-dilution conditions or flow chemistry to minimize dimerization. Alternatively, enzymatic catalysis (e.g., lipases) can improve regioselectivity, as demonstrated in analogous ester syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。